![molecular formula C17H12ClF3O3 B2900751 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one CAS No. 109140-15-0](/img/structure/B2900751.png)
5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
The primary target of 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one, also known as Acifluorfen , is the enzyme protoporphyrinogen oxidase (PPO) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll in plants .
Mode of Action
Acifluorfen acts by inhibiting the PPO enzyme . This inhibition prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of heme and chlorophyll . The accumulation of protoporphyrinogen IX leads to the production of reactive oxygen species, causing lipid peroxidation and cell membrane damage .
Biochemical Pathways
The inhibition of PPO disrupts the heme and chlorophyll biosynthesis pathways . This disruption leads to a deficiency in these essential molecules, affecting various downstream processes. For instance, the lack of chlorophyll impairs photosynthesis, while heme deficiency affects electron transport in mitochondria .
Pharmacokinetics
It has the potential to leach into groundwater and is persistent in soils and aquatic systems .
Result of Action
The action of Acifluorfen leads to the death of susceptible plants. The inhibition of PPO and the subsequent disruption of heme and chlorophyll biosynthesis result in the cessation of critical cellular functions such as photosynthesis and respiration . This leads to the wilting and eventual death of the plant .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Acifluorfen. For instance, its volatility and solubility suggest that it can be affected by temperature, rainfall, and soil type . Furthermore, its persistence in soils and aquatic systems indicates that it may have long-term environmental impacts .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one are not fully understood. It is known that similar compounds interact with various enzymes and proteins. For instance, a related compound, fluoroglycofen ethyl, is degraded by the bacterium Mycobacterium phocaicum . The degradation process involves several metabolites, including 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate .
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that similar compounds can have significant effects on cells. For example, fluoroglycofen ethyl, a related compound, can cause cells and cell organelles to dry and disintegrate rapidly due to lipid peroxidation .
Molecular Mechanism
Related compounds are known to inhibit the enzyme protoporphyrinogen oxidase (PROTOX), which is involved in chlorophyll and heme biosynthesis . This inhibition leads to a chain of reactions that ultimately results in lipid peroxidation .
Temporal Effects in Laboratory Settings
It is known that similar compounds can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that similar compounds can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes and cofactors .
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles .
Propiedades
IUPAC Name |
5-[2-chloro-4-(trifluoromethyl)phenoxy]-3,3-dimethyl-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3O3/c1-16(2)12-8-10(4-5-11(12)15(22)24-16)23-14-6-3-9(7-13(14)18)17(19,20)21/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSOGNLMQLLNPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
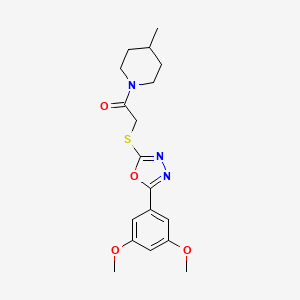
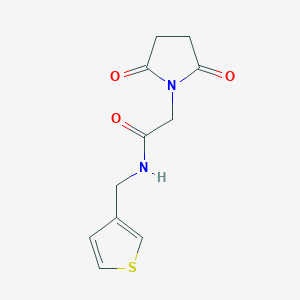
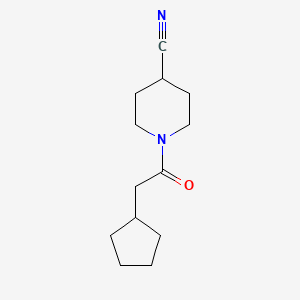
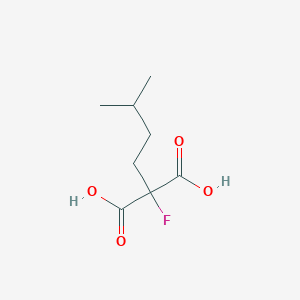
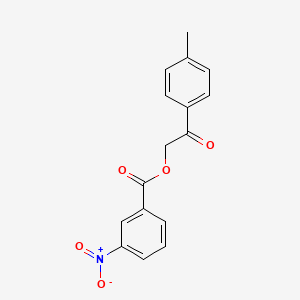
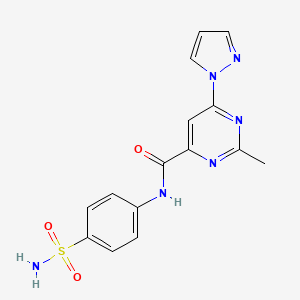
![methyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2900679.png)
![1-(cyclopropylmethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2900680.png)
![ethyl 3-[[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2900681.png)

![5-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}pyridine-3-carboxamide](/img/structure/B2900688.png)
![Methyl 4-[7-chloro-2-(3-hydroxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2900689.png)
![4-Amino-5-bromo-2-[methylthio]pyrimidine](/img/structure/B2900690.png)
methyl}furan-3-carboxamide](/img/structure/B2900691.png)
